6-ethyl-1,3-dimethyl-5-(pyridin-4-ylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “6-ethyl-1,3-dimethyl-5-(pyridin-4-ylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and rings. It has a pyrido[2,3-d]pyrimidine core, which is a type of heterocyclic compound . This core is substituted with an ethyl group at the 6-position, a dimethylamino group at the 1,3-positions, and a pyridin-4-ylamino group at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrido[2,3-d]pyrimidine core is a bicyclic structure with nitrogen atoms at the 1 and 3 positions . The ethyl, dimethylamino, and pyridin-4-ylamino substituents would add further complexity to the structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrimidine derivatives are known to undergo a variety of chemical reactions. For instance, they can undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrimidine derivatives are generally stable compounds. They are often solids and have high melting points .Scientific Research Applications
Polyfunctional Fused Heterocyclic Compounds
Hassaneen et al. (2003) discuss the reactivity of similar pyrido[2,3-d]pyrimidine derivatives in the context of synthesizing polyfunctional fused heterocyclic compounds. These compounds, obtained through reactions with various reagents, demonstrate the versatility of pyrido[2,3-d]pyrimidine derivatives in constructing complex molecular architectures, which are potentially useful in medicinal chemistry and material science (Hassaneen, Hassaneen, Abdallah, Abdelhadi, & Pagni, 2003).
Antiviral Evaluation
El-Etrawy and Abdel-Rahman (2010) synthesized 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives, showcasing the application of pyrimidine derivatives in creating compounds with potential antiviral activities. Their research highlights the role of these derivatives in developing novel antiviral agents, particularly against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1) (El-Etrawy & Abdel-Rahman, 2010).
Photophysical Properties and pH-Sensing Application
Yan et al. (2017) explored the photophysical properties and pH-sensing applications of pyrimidine-phthalimide derivatives. By incorporating pyrimidine moieties into donor-π-acceptor systems, they developed compounds with solid-state fluorescence and solvatochromism, demonstrating the utility of pyrimidine derivatives in sensor technology and photonic applications (Yan, Meng, Li, Ge, & Lu, 2017).
Optical, Nonlinear Optical, and Drug Discovery Applications
Mohan et al. (2020) conducted an experimental and computational study on pyrimidine-based bis-uracil derivatives, highlighting their potential in optical, nonlinear optical (NLO), and drug discovery applications. Their findings suggest that these derivatives could be promising candidates for NLO device fabrications, underlining the broad applicability of pyrimidine derivatives in both the pharmaceutical and materials science fields (Mohan, Choudhary, Kumar, Muhammad, Das, Singh, Al‐Sehemi, & Kumar, 2020).
Future Directions
Properties
IUPAC Name |
6-ethyl-1,3-dimethyl-5-(pyridin-4-ylamino)pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-4-10-9-18-14-12(15(22)21(3)16(23)20(14)2)13(10)19-11-5-7-17-8-6-11/h5-9H,4H2,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCKABIYHKJPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1NC3=CC=NC=C3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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